molecular formula C22H19NO2 B270212 N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide

N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No. B270212
M. Wt: 329.4 g/mol
InChI Key: LXRACYDWQQOPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as FMA. It is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. FMA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMA is not fully understood. However, several studies have suggested that FMA exerts its therapeutic effects by modulating various signaling pathways. For example, FMA has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. FMA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects
FMA has been shown to exhibit various biochemical and physiological effects. For example, FMA has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. FMA has also been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, FMA has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

FMA has several advantages for lab experiments. It is a relatively easy compound to synthesize with high yields and good purity. FMA is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, FMA has some limitations as well. It is not very water-soluble, which limits its use in aqueous-based experiments. Additionally, FMA has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of FMA. One potential direction is to further investigate the mechanism of action of FMA. This could involve identifying the specific signaling pathways that are modulated by FMA and elucidating the downstream effects of these pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of FMA in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of FMA in animal models. Additionally, future studies could investigate the potential therapeutic applications of FMA in other diseases such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a relatively easy compound to synthesize with good purity and has been shown to exhibit anti-cancer and anti-inflammatory properties. FMA has also been studied for its potential use in the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of FMA.

Synthesis Methods

The synthesis of FMA involves the reaction of 2-methoxybenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide to yield FMA. This method has been optimized to produce high yields of FMA with good purity.

Scientific Research Applications

FMA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that FMA exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. FMA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, FMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H19NO2/c1-25-21-9-5-3-7-16(21)14-22(24)23-18-10-11-20-17(13-18)12-15-6-2-4-8-19(15)20/h2-11,13H,12,14H2,1H3,(H,23,24)

InChI Key

LXRACYDWQQOPHZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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